

# The Discovery and Development of INCB3619: A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

### Introduction

INCB3619 is a potent, orally bioavailable small molecule inhibitor of the A Disintegrin and Metalloproteinase (ADAM) family, specifically targeting ADAM10 and ADAM17. These cell surface proteases, also known as sheddases, are crucial mediators in various physiological and pathological processes, including inflammation and cancer. By cleaving and releasing the extracellular domains of a wide array of transmembrane proteins, such as growth factors and their receptors, ADAM10 and ADAM17 play a pivotal role in regulating cell signaling pathways critical for tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of INCB3619, tailored for an audience of researchers, scientists, and drug development professionals.

## **Discovery and Preclinical Characterization**

The discovery of **INCB3619** emerged from efforts to identify selective inhibitors of ADAM proteases as a novel therapeutic strategy in oncology. The rationale was centered on the critical role of ADAM17 (also known as TACE, or TNF-α converting enzyme) and the closely related ADAM10 in the shedding of ligands for the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 3 (HER3), both of which are key drivers in many cancers.[1][2]



## **Enzymatic Activity and Potency**

**INCB3619** demonstrated potent and selective inhibition of both ADAM10 and ADAM17. The inhibitory activity was determined using enzymatic assays with recombinant human enzymes.

Target	IC50 (nM)
ADAM10	22[1][3]
ADAM17	14[1][3]

Table 1: In vitro inhibitory potency of INCB3619 against ADAM10 and ADAM17.

## **Cellular Activity and Mechanism of Action**

In cellular assays, **INCB3619** effectively blocked the shedding of various ADAM10 and ADAM17 substrates. In non-small cell lung cancer (NSCLC) cell lines, such as A549, **INCB3619** was shown to inhibit the heregulin-dependent HER3-Akt signaling pathway.[3][4] Heregulin, a ligand for HER3, requires shedding from its membrane-bound precursor to activate the receptor. By preventing this cleavage, **INCB3619** effectively dampens this prosurvival signaling cascade.

Furthermore, in the NCI-H1666 NSCLC cell line, which exhibits EGFR autocrine signaling, **INCB3619** inhibited EGFR ligand shedding.[3][4] This activity highlighted its potential to be used in combination with other anti-EGFR therapies.

# **Experimental Protocols ADAM10 and ADAM17 Enzyme Inhibition Assay**

A generic fluorogenic substrate-based assay is typically employed to determine the in vitro potency of inhibitors against ADAM10 and ADAM17.

#### Materials:

Recombinant human ADAM10 or ADAM17 (catalytic domain)



- Fluorogenic peptide substrate (e.g., based on the cleavage site of a known substrate like TNF-α)
- Assay Buffer (e.g., 25 mM Tris, pH 8.0, 2.5 μM ZnCl<sub>2</sub>, 0.005% Brij-35)
- INCB3619 (or other test compounds) dissolved in DMSO
- 96-well black microplates
- Fluorescence plate reader

#### Protocol:

- Prepare serial dilutions of INCB3619 in assay buffer.
- Add a fixed concentration of recombinant ADAM10 or ADAM17 to each well of the microplate.
- Add the diluted **INCB3619** or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
- Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm and emission at 420 nm).
- Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

### **Cell Viability Assay (MTT Assay)**

The effect of **INCB3619** on the proliferation of cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8]

#### Materials:

- Cancer cell lines (e.g., A549, NCI-H1666)
- Complete cell culture medium



#### INCB3619

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well clear microplates
- Absorbance plate reader

#### Protocol:

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Treat the cells with various concentrations of INCB3619 (and/or in combination with other drugs) for a specified duration (e.g., 72 or 96 hours).[3][4]
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- · Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

### In Vivo Xenograft Tumor Model

The anti-tumor efficacy of **INCB3619** in vivo is evaluated using xenograft models in immunocompromised mice.[9][10][11][12][13]

#### Materials:

- Immunocompromised mice (e.g., BALB/c nude or SCID mice)
- Cancer cell line (e.g., A549)
- Matrigel (optional, to aid tumor formation)



- INCB3619 formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement

#### Protocol:

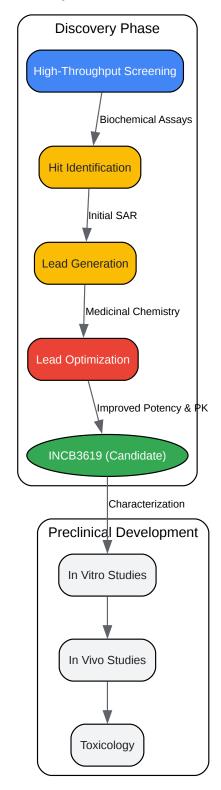
- Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10<sup>6</sup> A549 cells) into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Administer INCB3619 (e.g., by oral gavage or subcutaneous injection) and/or other test
  agents according to the planned dosing schedule (e.g., 60 mg/kg/day for 14 days).[3] The
  control group receives the vehicle.
- Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
- Analyze the data to determine the effect of **INCB3619** on tumor growth inhibition.

# Visualizing the Mechanism and Development of INCB3619

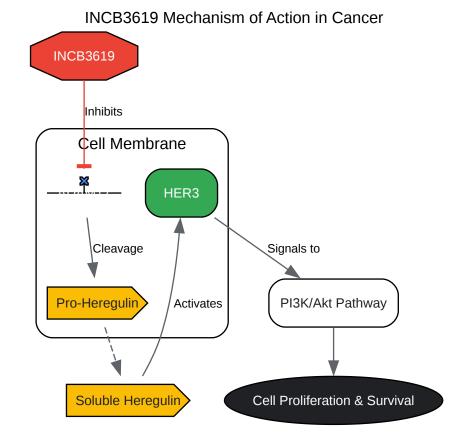
To better illustrate the core concepts surrounding **INCB3619**, the following diagrams have been generated using the DOT language.



#### Discovery Workflow for INCB3619







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